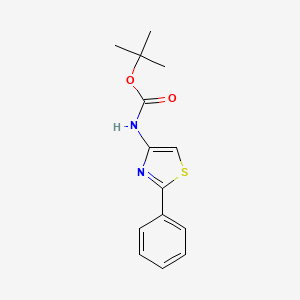![molecular formula C42H36N6O3 B13152225 5-Acetyl-2-propyl-3-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid](/img/structure/B13152225.png)
5-Acetyl-2-propyl-3-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Acetyl-2-propyl-3-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid is a complex organic compound featuring an imidazole ring, a trityltetrazole moiety, and various functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-2-propyl-3-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid typically involves multi-step organic synthesis
Imidazole Core Synthesis: The imidazole ring can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Introduction of Trityltetrazole Group: The trityltetrazole moiety is introduced through a nucleophilic substitution reaction, where a tetrazole derivative reacts with a trityl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can target the imidazole ring or the trityltetrazole moiety, potentially altering the electronic properties of the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the acetyl group can yield acetic acid derivatives, while reduction of the imidazole ring can produce various hydrogenated imidazole compounds.
科学的研究の応用
Chemistry
In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound’s imidazole and tetrazole moieties are of interest due to their presence in many bioactive molecules. Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties .
Medicine
In medicine, derivatives of this compound are being investigated for their potential therapeutic applications. The trityltetrazole group, in particular, is known for its bioactivity, which could lead to the development of new drugs.
Industry
Industrially, the compound’s stability and reactivity make it suitable for use in the development of advanced materials, such as polymers and coatings, where specific functional groups are required.
作用機序
The mechanism of action of 5-Acetyl-2-propyl-3-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid involves its interaction with various molecular targets. The imidazole ring can act as a ligand, binding to metal ions and enzymes, thereby modulating their activity. The trityltetrazole moiety can interact with biological membranes and proteins, affecting cellular processes and signaling pathways.
類似化合物との比較
Similar Compounds
Imidazole Derivatives: Compounds like metronidazole and clotrimazole share the imidazole core and are known for their antimicrobial properties.
Tetrazole Derivatives: Losartan and candesartan contain tetrazole groups and are used as antihypertensive agents.
Uniqueness
What sets 5-Acetyl-2-propyl-3-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid apart is the combination of the imidazole and trityltetrazole moieties, which confer unique chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to simpler analogs.
特性
分子式 |
C42H36N6O3 |
|---|---|
分子量 |
672.8 g/mol |
IUPAC名 |
5-acetyl-2-propyl-3-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid |
InChI |
InChI=1S/C42H36N6O3/c1-3-15-37-43-38(29(2)49)39(41(50)51)47(37)28-30-24-26-31(27-25-30)35-22-13-14-23-36(35)40-44-45-46-48(40)42(32-16-7-4-8-17-32,33-18-9-5-10-19-33)34-20-11-6-12-21-34/h4-14,16-27H,3,15,28H2,1-2H3,(H,50,51) |
InChIキー |
QPSSOXBWRZIBHB-UHFFFAOYSA-N |
正規SMILES |
CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN=NN4C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C(=O)O)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![4-Methoxyspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B13152198.png)





